molecular formula C18H19NO4 B4758938 ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate

ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate

Cat. No. B4758938
M. Wt: 313.3 g/mol
InChI Key: LQAJNLHHTXYAJZ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate, also known as EMA, is a synthetic compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 337.4 g/mol. EMA has gained significant attention in the scientific community due to its potential applications in pharmaceutical research and development.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential as a drug delivery system. However, ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has some limitations, including its relatively high molecular weight, which may limit its bioavailability and its potential for toxicity at high doses.

Future Directions

There are several future directions for the research and development of ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate. One potential direction is the development of ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate-based drug delivery systems for the treatment of various diseases. Another direction is the investigation of the mechanism of action of ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate to better understand its pharmacological effects. Additionally, further studies are needed to evaluate the safety and efficacy of ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate in human clinical trials.

Scientific Research Applications

Ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has been widely studied for its potential applications in pharmaceutical research and development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as arthritis, cancer, and fever. ethyl 4-{[(2-methoxyphenyl)acetyl]amino}benzoate has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

ethyl 4-[[2-(2-methoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-3-23-18(21)13-8-10-15(11-9-13)19-17(20)12-14-6-4-5-7-16(14)22-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAJNLHHTXYAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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